5,5'-Methylene-bis(oxy)diisophthalic acid
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Overview
Description
5,5’-Methylene-bis(oxy)diisophthalic acid: is a tetracarboxylic acid compound characterized by its flexible spacers between two isophthalic acid fragments. This compound is known for its ability to form coordination polymers with various metal ions, making it a valuable ligand in the field of coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-methylene-bis(oxy)diisophthalic acid typically involves the reaction of 5-hydroxyisophthalic acid diethyl ester with formaldehyde under basic conditions. The reaction is carried out in a nitrogen atmosphere using dry acetonitrile as the solvent and potassium carbonate as the base. The mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for 5,5’-methylene-bis(oxy)diisophthalic acid are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5,5’-Methylene-bis(oxy)diisophthalic acid undergoes various types of chemical reactions, including:
Coordination Reactions: Forms coordination polymers with metal ions such as zinc, cobalt, and cadmium.
Substitution Reactions: The carboxyl groups can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Coordination Reactions: Typically involve metal salts (e.g., zinc nitrate, cobalt chloride) and solvents like water or acetonitrile.
Substitution Reactions: Use reagents such as alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products:
Coordination Polymers: Resulting in three-dimensional network structures.
Ester and Amide Derivatives: Formed through esterification and amidation reactions.
Scientific Research Applications
Chemistry: 5,5’-Methylene-bis(oxy)diisophthalic acid is extensively used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties such as high porosity, thermal stability, and tunable luminescence .
Biology and Medicine: While specific biological and medical applications are limited, the compound’s ability to form stable complexes with metal ions suggests potential use in drug delivery systems and imaging agents.
Industry: In the industrial sector, 5,5’-methylene-bis(oxy)diisophthalic acid is utilized in the development of advanced materials for gas storage, separation, and catalysis .
Mechanism of Action
The mechanism of action of 5,5’-methylene-bis(oxy)diisophthalic acid primarily involves its role as a ligand in coordination chemistry. The compound’s flexible spacers allow it to adopt various coordination modes, facilitating the formation of stable metal-ligand complexes. These complexes can exhibit diverse properties depending on the metal ion and coordination environment .
Comparison with Similar Compounds
5,5’-Ethane-1,2-diyl-bis(oxy)diisophthalic acid: Similar in structure but with an ethane spacer instead of a methylene spacer.
5,5’-[(1,4-Phenylenebis(methylene))bis(oxy)]diisophthalic acid: Contains a phenylene spacer, leading to different coordination properties.
Uniqueness: 5,5’-Methylene-bis(oxy)diisophthalic acid is unique due to its methylene spacer, which provides greater flexibility and conformational adaptability compared to its analogs. This flexibility enhances its ability to form diverse coordination polymers with various metal ions .
Properties
Molecular Formula |
C17H12O10 |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
5-[(3,5-dicarboxyphenoxy)methoxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C17H12O10/c18-14(19)8-1-9(15(20)21)4-12(3-8)26-7-27-13-5-10(16(22)23)2-11(6-13)17(24)25/h1-6H,7H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25) |
InChI Key |
QXHHVVLSXUUCGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OCOC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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